molecular formula C7H3F6N B2622124 2-Fluoro-3-pentafluoroethylpyridine CAS No. 1713163-12-2

2-Fluoro-3-pentafluoroethylpyridine

Cat. No. B2622124
CAS RN: 1713163-12-2
M. Wt: 215.098
InChI Key: KXASSQNNLRATLP-UHFFFAOYSA-N
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Description

2-Fluoro-3-pentafluoroethylpyridine is a fluorinated pyridine . Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties, which are attributed to the presence of strong electron-withdrawing substituents in the aromatic ring .


Synthesis Analysis

The synthesis of fluoropyridines, including this compound, is a challenging problem . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . For instance, fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .

Scientific Research Applications

2-Fluoro-3-pentafluoroethylpyridine has been used in various scientific research applications, including medicinal chemistry, organic synthesis, and materials science. It has been shown to have potential as a building block for the synthesis of novel drugs and materials. This compound has also been used as a ligand in metal-catalyzed reactions and as a reagent in organic transformations.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-pentafluoroethylpyridine is not well understood. However, it is believed to interact with biological molecules through hydrogen bonding and hydrophobic interactions. This compound has been shown to inhibit the activity of certain enzymes and receptors, which may be useful in drug discovery.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This compound has also been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, this compound has been shown to have antitumor activity in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Fluoro-3-pentafluoroethylpyridine in lab experiments include its high purity, stability, and ease of synthesis. This compound is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation of this compound is its low solubility in water, which may limit its use in certain experiments. This compound is also toxic and must be handled with care.

Future Directions

For research on 2-Fluoro-3-pentafluoroethylpyridine include exploring its potential as a drug candidate for various diseases, including cancer and Alzheimer's disease. Additionally, this compound could be used as a building block for the synthesis of novel materials with unique properties. The mechanism of action of this compound could also be further elucidated to better understand its potential applications in drug discovery.

Synthesis Methods

The synthesis of 2-Fluoro-3-pentafluoroethylpyridine involves the reaction of 2-bromo-3-pentafluoroethylpyridine with potassium fluoride and cesium carbonate in dimethylformamide. The reaction is carried out at room temperature for several hours until the desired product is obtained. The yield of this compound can be improved by optimizing the reaction conditions and using high-quality reagents.

properties

IUPAC Name

2-fluoro-3-(1,1,2,2,2-pentafluoroethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F6N/c8-5-4(2-1-3-14-5)6(9,10)7(11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXASSQNNLRATLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1713163-12-2
Record name 2-fluoro-3-(1,1,2,2,2-pentafluoroethyl)pyridine
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